molecular formula C15H11BrN2O3S2 B2872547 N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide CAS No. 896360-02-4

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Cat. No.: B2872547
CAS No.: 896360-02-4
M. Wt: 411.29
InChI Key: SFNWNGMIDMJNKF-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with 4-(methylsulfonyl)benzoic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent or the sulfonyl group, leading to debromination or desulfonylation.

    Substitution: The bromine atom can be substituted by various nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated or desulfonylated derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing groups (bromine and sulfonyl) and the benzothiazole ring, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-iodobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives. The combination of the benzothiazole ring and the sulfonyl group also contributes to its distinct chemical properties.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNWNGMIDMJNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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